6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one
説明
特性
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclobutane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-7-2-3-8-9(6-7)13-10(14)11(8)4-1-5-11/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCFLHNDBDPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(C=C(C=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728896 | |
| Record name | 6'-Bromospiro[cyclobutane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190861-39-2 | |
| Record name | 6'-Bromospiro[cyclobutane-1,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Route Overview
The primary synthetic strategy for 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one involves the bromination of spirocyclic indoline precursors using brominating agents under controlled conditions. The key steps include:
- Formation or availability of the spiro[cyclobutane-1,3'-indolin]-2'-one core structure.
- Selective bromination at the 6' position on the indoline ring.
Common Brominating Agents and Conditions
- N-Bromosuccinimide (NBS) is the most commonly employed brominating agent due to its mildness and selectivity.
- Solvent: Dichloromethane (DCM) or similar non-polar solvents are typically used to dissolve reactants and facilitate controlled bromination.
- Temperature: Reactions are generally conducted at room temperature to avoid over-bromination or side reactions.
- Reaction Time: Optimized to ensure selective mono-bromination without decomposition or multiple substitutions.
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of spiro[cyclobutane-1,3'-indolin]-2'-one precursor | Cyclization of appropriate indoline derivatives | Ensures formation of the spirocyclic core |
| 2 | Bromination at 6' position | NBS in DCM, room temperature | Selective bromination; reaction monitored by TLC or HPLC |
| 3 | Work-up and purification | Extraction, washing, recrystallization or chromatography | Yields pure this compound |
Alternative Methods and Industrial Considerations
- Industrial scale-up involves optimizing solvent volumes, reagent stoichiometry, and reaction times to maximize yield and purity.
- Continuous flow bromination techniques may be explored to improve safety and scalability.
- Alternative brominating agents (e.g., elemental bromine with controlled addition) are less common due to harsher conditions and lower selectivity.
- The bromination proceeds via electrophilic substitution on the indoline aromatic ring.
- The presence of the spirocyclic cyclobutane ring influences electronic distribution, favoring bromination at the 6' position.
- NBS provides a controlled source of electrophilic bromine, minimizing side reactions.
| Parameter | Typical Value | Effect on Synthesis |
|---|---|---|
| NBS Equivalents | 1.0–1.2 eq | Ensures selective mono-bromination |
| Solvent Volume | 10–20 mL per 1 mmol substrate | Adequate dissolution and reaction control |
| Temperature | 20–25 °C (room temp) | Prevents over-bromination |
| Reaction Time | 2–6 hours | Sufficient for complete conversion |
| Purification | Silica gel chromatography or recrystallization | Achieves >95% purity |
Optimization studies indicate that deviations in temperature or reagent excess can lead to di-brominated or degraded products, reducing yield and complicating purification.
- Studies confirm that NBS bromination of spirocyclic indoline derivatives is reproducible and scalable.
- The spirocyclic framework remains intact under reaction conditions, preserving the compound’s unique structural features.
- Bromination enhances the compound’s reactivity, allowing further functionalization for medicinal chemistry applications.
- No widely documented alternative synthetic routes have been reported, underscoring the robustness of the NBS-based method.
- Summary Table: Preparation Methods of this compound
| Aspect | Details |
|---|---|
| Starting Material | Spiro[cyclobutane-1,3'-indolin]-2'-one or indoline derivatives |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) or equivalent |
| Temperature | Room temperature (20–25 °C) |
| Reaction Time | 2–6 hours |
| Purification | Chromatography or recrystallization |
| Yield | Typically high (>70%) with optimized conditions |
| Scale-up Potential | Feasible with process optimization |
The preparation of this compound is efficiently achieved through selective bromination of spirocyclic indoline precursors using N-bromosuccinimide under mild conditions. This method provides a reliable and scalable route to the compound, preserving its unique spirocyclic structure and enabling further chemical modifications. The bromination step is critical and requires careful control of reaction parameters to ensure selectivity and high purity. This preparation method underpins the compound’s utility in medicinal chemistry and related fields.
化学反応の分析
Types of Reactions
6’-Bromospiro[cyclobutane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the spirocyclic structure.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
6’-Bromospiro[cyclobutane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6’-Bromospiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Structural Comparison
Key structural analogs differ in the size of the spirocyclic ring (cyclopropane, cyclobutane, or cyclohexane) and substituent positions. A comparative analysis is provided below:
| Compound Name | CAS Number | Spiro Ring Size | Substituent Position | Molecular Formula | Molecular Weight | Similarity Score |
|---|---|---|---|---|---|---|
| 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one | 1190861-39-2 | Cyclobutane | 6' | C11H10BrNO | 266.13 | 0.97 (reference) |
| 6'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one | 1190866-02-4 | Cyclohexane | 6' | C13H14BrNO | 294.17 | 0.95 |
| 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one | 1637752-37-4 | Cyclopropane | 4' | C10H8BrNO | 238.08 | 0.94 |
| 5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one | N/A | Cyclopentane | 5' | C12H12BrNO | 280.14 | N/A |
Key Observations :
- Cyclobutane balances strain and stability, while cyclohexane derivatives offer conformational flexibility .
- Substituent Position : Bromine at the 6' position (as in the target compound) vs. 4' or 5' positions alters electronic properties and steric interactions, impacting binding affinity in biological targets .
生物活性
6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews various studies focusing on its biological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of indoline derivatives with brominating agents. The synthesis typically involves controlled conditions to ensure the formation of the desired spirocyclic structure. The presence of the bromine atom enhances its reactivity, making it a valuable precursor for further chemical modifications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H10BrN |
| Molecular Weight | 236.11 g/mol |
| Synthesis Method | Reaction with brominating agents |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Effects : Preliminary research suggests that this compound can inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, likely through the activation of specific signaling pathways related to cell death.
- Bromodomain Inhibition : This compound has been identified as a potential inhibitor of bromodomain-containing proteins, particularly BRD4. Bromodomains are involved in recognizing acetylated lysines on histones and play a crucial role in gene regulation. Inhibition of these proteins can lead to altered expression of genes involved in cancer progression and inflammatory responses .
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Targeting Enzymes and Receptors : The bromine atom and spirocyclic structure contribute to the compound's ability to bind selectively to enzymes and receptors involved in disease processes. This binding can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
- Gene Regulation : As a bromodomain inhibitor, this compound may alter chromatin dynamics and gene expression patterns by preventing the binding of BET proteins to acetylated histones. This action can suppress oncogenic pathways and promote tumor suppression mechanisms .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Testing : In vitro assays on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Inhibition of Bromodomain Proteins : Research highlighted its selective inhibition of BRD4 over BRD2, suggesting potential for targeted therapies in cancers where BRD4 is implicated.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, a protocol involving methyl bromoacetate and K₂CO₃ in acetonitrile at 65°C for 2 hours achieved a 95% yield for a structurally related bromospiroindolinone . Optimization strategies include:
- Reagent stoichiometry : Maintaining a 1:1.05 molar ratio of starting materials to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency.
- Purification : Column chromatography (e.g., Biotage systems) or recrystallization improves purity, as evidenced by HPLC data showing ≥95% purity for analogous compounds .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the spirocyclic structure and bromine substitution pattern. For example, cyclopropane-containing spiroindolinones show characteristic proton resonances at δ 1.2–2.5 ppm for cyclobutane protons .
- HRMS (ESI+) : Validates molecular weight (calcd. for C₁₁H₁₀BrNO: 265.0 [M+H]⁺). Discrepancies >0.005 Da require re-evaluation of synthesis or purification .
- Elemental analysis : Used to resolve contradictions in purity reports (e.g., 95% vs. >98%) by cross-verifying with combustion analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers address contradictions in reported crystallographic data for spiroindolinone derivatives?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles or torsion strains) may arise from polymorphism or solvent inclusion. To resolve:
- Single-crystal X-ray diffraction (SCXRD) : Compare data with deposited CCDC entries (e.g., CCDC 1000773 for a related spiroindolinone) .
- DFT calculations : Validate experimental bond lengths/angles using Gaussian or ORCA software. For cyclobutane-containing spiro systems, deviations >0.05 Å suggest synthetic artifacts .
Q. What strategies are effective for improving the regioselectivity of bromination in spiroindolinone synthesis?
- Methodological Answer : Regioselectivity challenges in bromospiro compounds can be mitigated via:
- Directing groups : Introducing electron-withdrawing groups (e.g., acetyl or tosyl) at specific positions to guide bromine addition .
- Metal catalysis : Iron-catalyzed [2+2] cycloadditions enhance regiocontrol, as demonstrated for dimethyl-3-(4-bromophenyl)cyclobutane derivatives (50% yield) .
- Solvent effects : Non-polar solvents (e.g., toluene) reduce electrophilic bromination at unintended sites .
Q. How can researchers reconcile conflicting purity assessments (e.g., HPLC vs. elemental analysis) for this compound?
- Methodological Answer :
- Multi-method validation : Combine HPLC (for organic impurities) with ICP-MS (for inorganic residues like K⁺/Br⁻) .
- Batch comparison : Analyze purity across synthetic batches using identical columns (C18, 5 µm) and mobile phases (e.g., acetonitrile/water gradients) to eliminate methodological variability .
Experimental Design Considerations
Q. What are the key parameters for designing a stability study of this compound under varying storage conditions?
- Methodological Answer :
- Temperature/humidity : Accelerated degradation studies at 40°C/75% RH for 6 months, with LC-MS monitoring for de-bromination or cyclobutane ring-opening byproducts .
- Light exposure : UV-Vis spectroscopy (200–400 nm) to detect photodegradation products, particularly in DMSO solutions .
Q. How can computational modeling (e.g., DFT, MD simulations) aid in predicting the reactivity of this spiro compound?
- Methodological Answer :
- Reactivity hotspots : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the cyclobutane ring shows higher strain energy (~25 kcal/mol), making it prone to ring-opening reactions .
- Solvent interactions : Molecular dynamics (MD) simulations in explicit water/acetonitrile mixtures predict solubility trends and aggregation behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
